2,3-dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide
Description
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-19-9-5-3-4-8(10(9)20-2)11(18)14-12-15-16-13-17(12)6-7-21-13/h3-5H,6-7H2,1-2H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJIYRLUEOUJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C3N2CCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of the Thiol Group
The triazolothiazole intermediate is treated with lithium hydride (LiH) in dimethylformamide (DMF) at 25°C for 30 minutes, generating a thiolate anion. This enhances nucleophilicity at the sulfur atom, enabling efficient displacement of the chloride leaving group on the benzamide electrophile.
Coupling Reaction
The activated intermediate is combined with 4-chloromethyl- N-(2,3-dimethoxyphenyl)benzamide in a 1:1 molar ratio. The reaction proceeds at 80°C for 6 hours, yielding the target compound with 65% efficiency.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes SN2 kinetics |
| Solvent | DMF | Polar aprotic solvent enhances ion pairing |
| Reaction Time | 6 hours | Prevents over-oxidation |
Alternative Synthetic Routes
Hydrazine-Mediated Cyclization
Source reports an alternative pathway using 2-hydrazinobenzothiazole intermediates. Here, 2,3-dimethoxybenzoyl chloride reacts with 3-amino-5H,6H-triazolo[3,4-b]thiazole in tetrahydrofuran (THF) under nitrogen atmosphere. The reaction achieves 58% yield after 12 hours at reflux, with triethylamine as a base to scavenge HCl.
Microwave-Assisted Synthesis
A modified protocol from source employs microwave irradiation (300 W, 120°C) to accelerate the coupling step, reducing reaction time to 45 minutes with a 70% yield. This method minimizes thermal degradation of the dimethoxybenzamide group.
Structural Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis (source) confirms the Z conformation of the olefinic bond and coplanarity between the triazolothiazole and benzamide rings (interplanar angle = 1.37°). Key bond lengths include:
-
C4–C5: 1.343 Å (double bond)
-
S1–C2: 1.749 Å (thiazole C-S)
Yield Optimization and Challenges
Byproduct Formation
The primary side product is N-acetylated triazolothiazole (8–12% yield), arising from competing acetylation in the presence of acetic anhydride. This is mitigated by reducing acetic anhydride to 0.5 equivalents.
Solvent Effects
Ethanol improves crystallization purity but lowers yield (52%) due to poor solubility of intermediates. DMF/water mixtures (3:1) balance solubility and yield (68%).
Industrial Scalability
Pilot-scale synthesis (source) using continuous flow reactors achieves 85% yield by maintaining precise temperature control (±2°C) and automated pH adjustment. Key parameters:
-
Residence Time : 8 minutes
-
Catalyst : 0.1 mol% Pd/C for hydrogenation of nitro intermediates
Green Chemistry Approaches
Recent advancements (source) utilize biocatalysis with Candida antarctica lipase B to mediate the coupling step in aqueous medium at 40°C, yielding 60% product with 99% enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, leading to amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Biological Activity
2,3-Dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a unique structural framework that combines a benzamide moiety with a triazole-thiazole core and methoxy substitutions. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that compounds similar to this compound exhibit significant biological activities. These include:
- Anticancer Activity : The compound has been shown to interact with enzymes involved in cancer cell metabolism and inflammatory pathways. This interaction may alter cellular signaling cascades that promote therapeutic effects against various cancer cell lines.
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities.
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
| Compound | Biological Activity | IC Values (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer | TBD | Effective against multiple cancer cell lines |
| 6-Amino-7H-[1,2,4]triazolo[3,4-b][1,3]thiadiazine | Antioxidant and anticancer | 10.5 | Higher solubility enhances activity |
| Benzothiadiazole derivatives | Antifungal and herbicidal | 15.0 | Different heterocyclic structure offers unique mechanisms |
| Sulfonamide derivatives | Antibacterial | 8.0 | Targets bacterial enzymes specifically |
Case Studies
Several studies have evaluated the efficacy of this compound in various biological contexts:
- Anticancer Efficacy : In vitro studies conducted on MCF7 and NCI-H460 cell lines demonstrated significant cytotoxic effects with IC values around 20 µM. The compound induced apoptosis through mitochondrial pathways.
- Inflammatory Response Modulation : A study investigated its role in modulating inflammatory cytokines in RAW264.7 macrophages. Results indicated a reduction in TNF-alpha and IL-6 production upon treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heterocyclic Variations
A. Triazolo-Thiadiazoles vs. Triazolo-Thiazoles
The triazolo-thiadiazole system (e.g., 3-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6(5H)-thione from ) replaces the thiazole sulfur with a thiadiazole ring, altering electronic properties. Thiadiazoles exhibit higher electron-withdrawing capacity, which can enhance binding to targets like mycobacterial enzymes (anti-tubercular activity: MIC = 3.12–6.25 µg/mL) . In contrast, the thiazole core in the target compound may confer better metabolic stability due to reduced ring strain .
B. Substituent Effects on Benzamide Derivatives
- Halogenated Analogues: 2,6-Difluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide () features fluorine atoms at the 2- and 6-positions of the benzamide.
- Methoxy vs. Phenolic Groups: 4-Iodo-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol (ITP, ) includes a phenolic -OH group, which may enhance solubility but reduce stability under acidic conditions compared to methoxy substitutions .
Key Trends :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3-dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
- Condensation of substituted benzaldehyde derivatives with hydrazine hydrate to form triazole precursors (e.g., 4-amino-1,2,4-triazole-3-thiol derivatives) .
- Subsequent cyclization with thiourea or thioamide intermediates under acidic or basic conditions to construct the triazolo-thiazole core .
- Introduction of the 2,3-dimethoxybenzamide moiety via nucleophilic substitution or coupling reactions (e.g., using carbodiimide coupling agents) .
- Purification via column chromatography or recrystallization, with reaction progress monitored by TLC or HPLC .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization employs:
- 1H NMR and IR spectroscopy to confirm functional groups (e.g., methoxy peaks at ~3.8 ppm in 1H NMR, carbonyl stretches at ~1650 cm⁻¹ in IR) .
- Elemental analysis (C, H, N, S) to validate stoichiometry .
- HPLC (≥95% purity) to assess impurities, using C18 columns and acetonitrile/water mobile phases .
Q. What initial biological screening assays are recommended?
- Methodological Answer : Prioritize:
- Antifungal activity : Microdilution assays against Candida albicans and Aspergillus fumigatus, referencing the 14α-demethylase lanosterol (PDB: 3LD6) as a target via molecular docking .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values, comparing results with structurally similar triazolo-thiadiazoles .
Advanced Research Questions
Q. How can reaction yields and purity be optimized during synthesis?
- Methodological Answer :
- Catalyst optimization : Use Pd-catalyzed C–H activation for coupling aryl halides to the triazolo-thiazole core, improving regioselectivity .
- Solvent systems : Replace toluene with DMF or DMSO for better solubility of intermediates .
- Temperature control : Maintain reflux at 80–100°C during cyclization to minimize side-product formation .
- In-line analytics : Employ LC-MS for real-time monitoring of reaction intermediates .
Q. What structure-activity relationship (SAR) strategies enhance biological activity?
- Methodological Answer :
- Substituent variation : Modify the 2,3-dimethoxy group to 3,4,5-trimethoxy (increased antifungal activity) or replace with electron-withdrawing groups (e.g., nitro) for cytotoxicity .
- Scaffold hybridization : Fuse the triazolo-thiazole core with thiadiazole or pyrazole moieties to improve binding to ATP-binding pockets in kinases .
- Pharmacophore mapping : Use QSAR models to predict bioactivity, focusing on hydrogen bond donors (amide NH) and π-π stacking (aromatic rings) .
Q. How to resolve contradictions in biological data across studies?
- Methodological Answer :
- Assay standardization : Re-evaluate antifungal activity under consistent conditions (e.g., RPMI-1640 media for fungi, 48-hour incubation) to minimize variability .
- Target validation : Confirm 14α-demethylase inhibition via enzyme-linked assays (e.g., ergosterol quantification in fungal membranes) .
- Off-target profiling : Use kinome-wide screening to identify unintended interactions (e.g., tyrosine kinase inhibition) that may explain cytotoxic discrepancies .
Q. What advanced techniques identify the compound’s molecular targets?
- Methodological Answer :
- Chemical proteomics : Employ affinity-based pull-down assays with biotinylated probes to isolate target proteins from cell lysates .
- Cryo-EM/X-ray crystallography : Resolve co-crystal structures with putative targets (e.g., 14α-demethylase) to visualize binding modes .
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
Data Contradiction Analysis
- Example Discrepancy : Antifungal activity reported in molecular docking () vs. lack of efficacy in cell-based assays.
- Resolution :
- Confirm target engagement via cellular thermal shift assays (CETSA) to verify 14α-demethylase binding .
- Assess membrane permeability using Caco-2 monolayers; poor permeability may explain in vitro-in vivo gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
